REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1C=CC=CC=1.[B:15](OCC)(OCC)OCC.[B]1[O:29][C:28]([CH3:31])([CH3:30])[C:27]([CH3:33])([CH3:32])[O:26]1>C(O)C>[CH3:32][C:27]1([CH3:33])[C:28]([CH3:31])([CH3:30])[O:29][B:15]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[O:26]1 |^1:24|
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Name
|
|
Quantity
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440 mg
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Type
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reactant
|
Smiles
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IC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
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[B]1OC(C(O1)(C)C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
were distilled off the product
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Type
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TEMPERATURE
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Details
|
after raising the oil bath temperature to 100° C
|
Type
|
ADDITION
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Details
|
To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis
|
Duration
|
7.5 h
|
Type
|
WASH
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Details
|
This sample was washed in ethyl acetate with 10% brine
|
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |